molecular formula C10H20N2O B1435882 1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol CAS No. 2098500-79-7

1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol

Cat. No. B1435882
M. Wt: 184.28 g/mol
InChI Key: TXKIPLUDEKJAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, and molecular weight of this compound are not explicitly provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound "1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol" is closely related to the family of 1,4-diazepane derivatives, which are significant in the synthesis of various pharmacologically active molecules and complex organic structures.

  • Synthetic Approaches and Intermediates

    The practical synthesis of derivatives related to 1,4-diazepane, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, showcases the utility of intramolecular cyclization techniques. These compounds are key intermediates in the production of Rho–kinase inhibitors, illustrating the method's relevance for large-scale pharmaceutical production (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

  • Multicomponent Reactions

    The use of multicomponent reactions, followed by intramolecular nucleophilic substitution, represents a convergent approach to synthesize diazepane or diazocane systems. This method has been applied to create 1-sulfonyl 1,4-diazepan-5-ones, demonstrating the synthetic utility and efficiency of constructing complex diazepane structures from simpler starting materials (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

  • Cyclization Techniques

    Advanced cyclization techniques, such as [2+2] cycloaddition combined with radical 1,4-addition, have been employed to access functionalized cyclobuta derivatives. This metal-free approach, induced by S-centered radicals, highlights the innovative pathways to synthesize compounds with cyclobutan-1-ol cores, potentially including "1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol" derivatives (Liu, Wang, Zhou, Li, Hao, Tu, & Jiang, 2017).

  • Crystal Structure Analysis

    Structural analysis of related compounds, such as 1-aryl-2-[3-(3-[2-aryl-1-diazenyl]-1,3-diazepan-1-ylmethyl)-1,3-diazepan-1-yl]-1-diazenes, provides insights into the molecular configurations of diazepane-containing molecules. X-ray crystallography of these compounds has revealed detailed structural features that are crucial for understanding the chemical behavior and potential applications of diazepane derivatives (Tingley, Bertolasi, & Vaughan, 2006).

properties

IUPAC Name

1-(1,4-diazepan-1-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-10(3-1-4-10)9-12-7-2-5-11-6-8-12/h11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKIPLUDEKJAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2CCCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198714
Record name Cyclobutanol, 1-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol

CAS RN

2098500-79-7
Record name Cyclobutanol, 1-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2098500-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanol, 1-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 4
1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 5
1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.